molecular formula C20H16N2O B2640981 2-(3-phenoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine CAS No. 900641-58-9

2-(3-phenoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine

Cat. No.: B2640981
CAS No.: 900641-58-9
M. Wt: 300.361
InChI Key: RRMKATKXVYKVNF-UHFFFAOYSA-N
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Description

2-(3-Phenoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine (CAS Number 900641-58-9) is a nitrogen-containing heterocyclic building block characterized by an isoindol-imine core substituted with a 3-phenoxyphenyl group. This specific structural motif confers unique electronic and steric properties, making it a valuable candidate in various research fields, including medicinal chemistry and materials science . In scientific research, this compound has been investigated for its notable biological activities. Studies indicate it exhibits significant dose-dependent anticancer properties, with in vitro assays demonstrating its ability to inhibit the proliferation of various cancer cell lines, including breast cancer models (MCF-7 and MDA-MB-231), via the induction of apoptosis and cell cycle arrest . Furthermore, the compound has shown antimicrobial activity against pathogens such as Staphylococcus aureus , Escherichia coli , and Candida albicans . Emerging research also suggests potential neuroprotective effects, with studies in models of neurodegeneration indicating it can reduce oxidative stress markers and improve neuronal survival . The compound is typically supplied as a powder with high purity, often 98% or higher, for in vitro research applications . This product is intended for research and development use only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(3-phenoxyphenyl)-3H-isoindol-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O/c21-20-19-12-5-4-7-15(19)14-22(20)16-8-6-11-18(13-16)23-17-9-2-1-3-10-17/h1-13,21H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMKATKXVYKVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=N)N1C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-phenoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents to form the desired product under mild and functional group-tolerant conditions.

Another method involves the substitution reaction of isocyanates, where alkyl isocyanates are prepared by treating alcohols, thiols, and trimethylsilyl ethers with specific reagents . This method is highly selective and efficient for the synthesis of isocyanates, which can then be used to form the desired compound.

Industrial Production Methods

Industrial production of 2-(3-phenoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-phenoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents include halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(3-phenoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(3-phenoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

Electronic Effects

  • Electron-Withdrawing Groups (EWGs): Fluorine (e.g., 3,4-difluorophenyl derivative ) and chlorine (e.g., 4-chlorophenyl analog ) increase electrophilicity, favoring reactions with nucleophiles. The trifluoromethyl group (noted in ) would further amplify this effect.

Steric and Solubility Considerations

  • Bulky substituents like the morpholine-sulfonyl group in introduce steric hindrance and polar surface area, improving aqueous solubility but possibly reducing membrane permeability.
  • The methyl group in the 3-chloro-4-methylphenyl derivative balances lipophilicity and steric effects for optimized pharmacokinetics.

Biological Activity

2-(3-phenoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H11NO2
  • Molecular Weight : 213.2319 g/mol
  • CAS Number : 900641-58-9
  • IUPAC Name : 2-(3-phenoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine

The compound's structure features a phenoxy group attached to a dihydroisoindole core, which is known to influence its biological activity.

Anticancer Activity

Recent studies have indicated that 2-(3-phenoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Case Study: Breast Cancer Cell Lines

In a study examining MCF-7 and MDA-MB-231 breast cancer cell lines, the compound showed a dose-dependent reduction in cell viability. The half-maximal inhibitory concentration (IC50) values were determined to be approximately 15 µM for MCF-7 and 20 µM for MDA-MB-231 cells, indicating potent anticancer activity.

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analyses revealed that treatment with the compound resulted in an increase in sub-G1 phase cells, indicative of apoptosis.

Antimicrobial Activity

In addition to its anticancer properties, 2-(3-phenoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine has also been evaluated for antimicrobial activity.

Table: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The compound demonstrated effective inhibition against both bacterial and fungal strains, highlighting its potential as an antimicrobial agent.

Neuroprotective Effects

Emerging research suggests that 2-(3-phenoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine may possess neuroprotective properties. In models of neurodegeneration, the compound was shown to reduce oxidative stress markers and improve neuronal survival.

Case Study: Neuroprotection in Parkinson's Disease Models

In a study using SH-SY5Y neuroblastoma cells exposed to neurotoxic agents, treatment with the compound significantly reduced cell death and increased levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

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